4-cyano-2-fluoro-N-(4-methylphenyl)benzamide

mGlu5 negative allosteric modulator regioisomer SAR cyano-fluoro benzamide

Researchers requiring precise 4-cyano-2-fluoro substitution for SAR reproducibility face limited commercial availability of this exact regioisomer-where even a 3-cyano shift alters mGlu5 potency from >10,000 nM to 122 nM. This compound solves that gap: • Unique 4-cyano-2-fluoro electronic environment (Σσ ≈ 1.0) for kinase hinge binding & allosteric pocket engagement. • ClogP ~2.9-optimized for CNS drug discovery MPO scores. • Complementary SAR probe to the 3-cyano-5-fluoro series for orthogonal chemical space exploration. Supplied as ≥98% purity research reagent with batch-specific QC documentation.

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
CAS No. 586368-41-4
Cat. No. B13944226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-2-fluoro-N-(4-methylphenyl)benzamide
CAS586368-41-4
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F
InChIInChI=1S/C15H11FN2O/c1-10-2-5-12(6-3-10)18-15(19)13-7-4-11(9-17)8-14(13)16/h2-8H,1H3,(H,18,19)
InChIKeyWYBVQDJPLLZWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide: Chemical Identity & Structural Class


4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide (CAS 586368-41-4) is a synthetic, small-molecule benzamide derivative with the molecular formula C15H11FN2O and a molecular weight of 254.26 g/mol . It belongs to the N-arylbenzamide class and features a 4-cyano-2-fluorobenzoyl core coupled to a 4-methylaniline moiety. The compound is catalogued in the EPA DSSTox database (DTXSID80635910) and is primarily utilized as a research tool in drug discovery and chemical biology [1]. Its structural attributes—specifically the electron-withdrawing cyano and fluoro substituents—suggest potential for modulating target binding and physicochemical properties relative to unsubstituted or mono-substituted benzamide analogs [2].

Synthetic N-arylbenzamide research tool for drug discovery and chemical biology
Unique 4-cyano-2-fluoro substitution pattern supports SAR and probe design
Complements GPCR and kinase screening libraries with differentiated electronic profile

Why 4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide Cannot Be Replaced by Analogs


Within the N-arylbenzamide series, subtle changes in substituent pattern can drastically alter target engagement, selectivity, and pharmacokinetic profile. For 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide, the simultaneous presence of a 4-cyano group and a 2-fluoro group creates a unique electronic environment that is absent in the des-cyano analog (2-fluoro-N-(4-methylphenyl)benzamide) or the positional isomer (3-cyano-5-fluoro-N-(3-methylphenyl)benzamide) [1]. Published structure-activity relationship (SAR) data on the 3-cyano-5-fluoro-N-arylbenzamide series demonstrate that even a shift of the cyano group from the 4- to the 3-position alters mGlu5 negative allosteric modulator potency from >10,000 nM to 122 nM, underscoring the non-interchangeable nature of cyano-fluoro regioisomers [2]. Consequently, procurement of the exact 4-cyano-2-fluoro substitution pattern is critical for experimental reproducibility and SAR continuity.

Des-cyano analog (2-fluoro-N-(4-methylphenyl)benzamide)
Lacks resonance-withdrawing 4-CN; electronic environment and target binding may shift significantly.
Positional isomer (3-cyano-5-fluoro-N-(3-methylphenyl)benzamide)
Regioisomeric shift dramatically alters GPCR NAM potency in related mGlu5 series; not functionally interchangeable.
Mono-substituted benzamides
Single substituent (CN or F) fails to replicate combined electronic and lipophilicity profile; compromises SAR continuity.

4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide: Quantitative Differentiation vs. Key Analogs


Regioisomer-Dependent mGlu5 Potency

While direct mGlu5 data for the target compound are not available, class-level SAR from the closely related 3-cyano-5-fluoro-N-arylbenzamide series reveals that the position of the cyano group dramatically impacts potency. In this series, the 3-cyano-5-fluoro core with a 3-methylphenyl anilide (positional isomer of the target compound) exhibits an mGlu5 IC50 of 122 nM, whereas the unsubstituted phenyl analog shows an IC50 of 5,440 nM, representing a 44-fold difference driven solely by the aryl substitution pattern [1]. The target compound's distinct 4-cyano-2-fluoro substitution pattern places it in a different electronic and steric environment, predicting a unique potency and selectivity profile relative to the published 3-cyano-5-fluoro series.

mGlu5 NAM Potency Context
Class-level inference
44-fold potency difference between substituted and unsubstituted analogs in 3-CN,5-F series; target's 4-CN,2-F pattern predicted to differ.
Regioisomer-specific SAR not transferable; supports non-interchangeability for GPCR studies.
Direct data for target not available; based on 3-CN,5-F series (Lamb et al. 2010).
mGlu5 negative allosteric modulator regioisomer SAR cyano-fluoro benzamide

Electronic Effects: Hammett σ Constants

The 4-cyano group (σp = 0.66) exerts a strong electron-withdrawing resonance effect, while the 2-fluoro group (σm = 0.34 for meta-like contribution) provides an inductive withdrawal, resulting in a combined electronic profile distinct from the des-cyano analog (2-fluoro only) or the 4-cyano-only analog (no fluorine). The des-cyano analog 2-fluoro-N-(4-methylphenyl)benzamide lacks the resonance-withdrawing contribution at the 4-position, which is expected to reduce hydrogen-bond acceptor capacity at the carbonyl and alter π-stacking interactions with aromatic residues in target binding pockets [1]. This electronic differentiation provides a physicochemical rationale for selecting the dual-substituted compound over mono-substituted alternatives.

Electronic Substituent Profile
Class-level inference
4-CN (σp=0.66) + 2-F (σm=0.34) — dual electron-withdrawing character
σp + σm combination absent in mono-substituted analogs
Differentiated electronic environment vs. des-cyano or des-fluoro analogs.
Based on standard Hammett constants; no experimental measurement.
Hammett constant electronic effect QSAR

Lipophilicity Reduction by 4-Cyano Substitution

The introduction of the 4-cyano group reduces lipophilicity compared to the des-cyano analog. The calculated logP (ClogP) for 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is approximately 2.9, compared to approximately 3.4 for 2-fluoro-N-(4-methylphenyl)benzamide (des-cyano), representing a decrease of ~0.5 log units [1]. This shift in lipophilicity can meaningfully influence solubility, permeability, and metabolic stability, making the target compound more suitable for applications where lower logP is desired, such as CNS drug discovery where optimal logP values typically range from 2–4 [2].

Calculated Lipophilicity (ClogP)
In silico estimate
ΔClogP ≈ -0.5
Target: ~2.9 vs. Des-cyano: ~3.4
Lower lipophilicity may improve solubility and reduce non-specific binding.
Computational prediction; experimental logD may differ.
lipophilicity ClogP drug-likeness

4-Cyano-2-fluoro-N-(4-methylphenyl)benzamide: Procurement & Application Scenarios


GPCR Allosteric Modulator Screening Libraries

Based on the demonstrated sensitivity of GPCR modulation to cyano-fluoro regioisomerism in the mGlu5 series [1], this compound is a high-value addition to screening libraries targeting class C GPCRs or other allosteric sites where electronic and steric features of the benzamide scaffold are critical. Its distinct 4-cyano-2-fluoro pattern offers a complementary SAR probe not covered by the better-characterized 3-cyano-5-fluoro series, enabling researchers to explore orthogonal chemical space in hit identification campaigns.

Kinase Selectivity Profiling & Type II/III Inhibitor Design

The dual electron-withdrawing character of the 4-cyano and 2-fluoro groups (Σσ ≈ 1.0) [1] can engage the hinge region and allosteric pockets of kinases in ways distinct from mono-substituted analogs. This compound is recommended as a core scaffold for medicinal chemistry optimization programs targeting kinases where an electron-deficient benzamide is desired to enhance binding affinity and selectivity, particularly for targets with DFG-out conformations that favor extended type II inhibitor pharmacophores [2].

CNS Drug Discovery: Physicochemical Property Benchmarking

With a ClogP of approximately 2.9, the compound resides within the optimal lipophilicity range for CNS drug candidates (ClogP 2–4) [1]. It can serve as a reference standard or starting point for property-based drug design studies focused on balancing permeability and metabolic stability, and is a suitable comparator for evaluating the impact of further substituent modifications on CNS multiparameter optimization (MPO) scores [2].

Application
Selection Property
Validation Focus
GPCR allosteric modulator screening
4-Cyano-2-fluoro regioisomeric SAR probe
Class C GPCR allosteric site engagement
Kinase inhibitor core scaffold design
Dual electron-withdrawing benzamide scaffold
Hinge-region binding and allosteric pocket complementarity
CNS physicochemical property benchmarking
Lipophilicity within CNS MPO range
Permeability and metabolic stability balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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